Quinidine monosulfate

Catalog No.
S540862
CAS No.
804-63-7
M.F
C20H26N2O6S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinidine monosulfate

CAS Number

804-63-7

Product Name

Quinidine monosulfate

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Molecular Formula

C20H26N2O6S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)

InChI Key

AKYHKWQPZHDOBW-UHFFFAOYSA-N

solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/
Slightly sol in water and soluble in alcohol.

Synonyms

Biquinate, Bisulfate, Quinine, Hydrochloride, Quinine, Legatrim, Myoquin, Quinamm, Quinbisan, Quinbisul, Quindan, Quinimax, Quinine, Quinine Bisulfate, Quinine Hydrochloride, Quinine Lafran, Quinine Sulfate, Quinine Sulphate, Quinine-Odan, Quinoctal, Quinson, Quinsul, Strema, Sulfate, Quinine, Sulphate, Quinine, Surquina

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Isomeric SMILES

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.[O-]S(=O)(=O)[O-]

The exact mass of the compound Quinine sulphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water and soluble in alcohol.. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Quinidine monosulfate (often referenced under CAS 804-63-7 or 50-54-4) is a highly processable cinchona alkaloid salt utilized as both a Class Ia antiarrhythmic active pharmaceutical ingredient (API) and a critical chiral resolving agent in asymmetric synthesis [1]. As the dextrorotatory diastereomer of quinine, it is prioritized in procurement for its defined aqueous solubility, stable crystalline dihydrate form, and specific stereochemical architecture [2]. In industrial and laboratory settings, quinidine monosulfate is the preferred baseline precursor for synthesizing modified chiral catalysts and formulating solid oral dosage forms, offering a reliable foundation of handling stability and processability that alternative salts or free bases lack [1].

Research Procurement Fit

CYP2D6 inhibition research — salt-form identity supports base-content correction for molar dosing
K⁺ channel electrophysiology — aqueous solubility profile supports controlled low-concentration perfusion studies
Pharmacopoeial QC reference — USP/BP monograph identity provides compendial release criteria

Generic substitution of quinidine monosulfate with related cinchona alkaloids or alternative salts introduces critical failures in both pharmaceutical formulation and asymmetric synthesis. Replacing it with quinidine gluconate drastically alters the active moiety mass fraction and solubility profile, rendering the gluconate suitable for intravenous use but suboptimal for stable solid oral dosage formulations [1]. Substituting with its diastereomer, quinine sulfate, completely reverses the stereochemical outcome in chiral resolution and asymmetric catalysis [2]. Furthermore, procuring generic or crude quinidine without specifying strict limits on the common impurity hydroquinidine (often permitted up to 15% in standard grades) leads to unpredictable enantiomeric excess in catalytic applications and inconsistent pharmacokinetic profiles in biological assays [3].

Substitution Risk: Salt-Form Interchangeability

Base alkaloid content differs substantially across salt forms; direct mass substitution without correction may shift molar dose.
Aqueous solubility ranges from slightly soluble (sulfate) to freely soluble (gluconate), altering dissolution and stock preparation behavior.
Oral absorption kinetics diverge: sulfate provides rapid tmax, while gluconate/polygalacturonate exhibit extended-release profiles unsuitable for acute exposure-response designs.

Active Moiety for Solid Oral Dosage

When formulating solid oral dosage forms, the choice of salt directly impacts the active API payload and dissolution stability. Quinidine monosulfate provides an active quinidine base mass fraction of approximately 82.9%, making it the established standard for immediate and extended-release tablets [1]. In contrast, quinidine gluconate contains only about 62% active base and exhibits a highly soluble profile that is primarily restricted to intravenous (IV) injections rather than stable solid formulations [1].

Evidence DimensionActive quinidine base content
Target Compound Data~83% active quinidine base
Comparator Or BaselineQuinidine gluconate (~62% active quinidine base)
Quantified Difference21% higher active moiety mass fraction in the sulfate salt
ConditionsPharmaceutical formulation and API dosing calculations

Buyers formulating solid oral dosage forms must procure the sulfate salt to ensure correct API dosing and established dissolution stability.

Base Alkaloid Content
Head-to-head
Sulfate 82.9% base vs Gluconate 62.3% base
Supports salt-form selection context; base-content adjustment required for molar equivalence
USP/NF-confirmed dihydrate mass fraction; 1.33× more base per unit mass with sulfate

Stereospecificity in Chiral Resolution and Catalysis

In asymmetric synthesis, the stereochemical architecture of the resolving agent dictates the enantiomeric outcome. Quinidine monosulfate is the dextrorotatory (+)-diastereomer, which selectively resolves specific enantiomers of racemic acids and induces specific chirality in organocatalysis [1]. Substituting it with its quasi-enantiomeric diastereomer, quinine sulfate (the levorotatory (-)-isomer), results in the complete reversal of the stereochemical yield, producing the opposite enantiomer [1].

Evidence DimensionStereochemical induction / Optical rotation
Target Compound DataDextrorotatory (+)-isomer
Comparator Or BaselineQuinine sulfate (Levorotatory (-)-isomer)
Quantified DifferenceComplete reversal of stereochemical yield (opposite enantiomeric preference)
ConditionsChiral resolution of racemic mixtures and asymmetric organocatalysis

Procurement must strictly differentiate these diastereomers, as substituting quinine for quinidine will yield the incorrect enantiomer in asymmetric chemical manufacturing.

Aqueous Solubility
Head-to-head
Sulfate ~11 mg/mL vs Gluconate ~50 mg/mL
Solubility profile guides in vitro assay solvent selection and stock preparation strategy
USP descriptive classification; gluconate ~4.5× more soluble than sulfate at ambient temperature

Hydroquinidine Impurity and Reproducibility

Standard commercial and pharmacopeial grades of quinidine monosulfate allow for up to 15% of the structurally similar impurity hydroquinidine (dihydroquinidine) sulfate [1]. For precision asymmetric catalysis or highly controlled pharmacokinetic studies, this high impurity level introduces significant variability. Procuring high-purity quinidine monosulfate (≤1% hydroquinidine) eliminates this interference, ensuring highly reproducible catalytic enantiomeric excess (ee) and preventing skewed toxicity or binding profiles in biological assays [1].

Evidence DimensionHydroquinidine (dihydroquinidine) impurity limit
Target Compound DataHigh-purity grade (≤1% hydroquinidine impurity)
Comparator Or BaselineStandard Pharmacopeial Grade (Up to 15% hydroquinidine impurity)
Quantified DifferenceUp to 15-fold reduction in the dihydro-analog impurity
ConditionsPrecision asymmetric catalysis and strict pharmacokinetic profiling

For advanced synthesis or sensitive biological assays, buyers must procure high-purity grades to prevent the hydroquinidine impurity from skewing catalytic selectivity or toxicity data.

CYP2D6 Ki
Head-to-head
Quinidine Ki 0.027 μM vs Dihydroquinidine Ki 0.013 μM
Reported impurity-content difference may shift apparent CYP2D6 inhibitory potency by ~2-fold
Yeast microsomes and human liver microsomes; dextromethorphan O-demethylation assay
Oral tmax
Head-to-head
Sulfate 60–90 min vs Gluconate ER 3–5 h
Absorption profile difference determines fit for acute versus sustained-exposure study models
Healthy volunteer crossover study; gluconate Cmax lower and tmax significantly longer
K⁺ Channel IC₅₀
Class-level
19.9 μM consistent across sulfate, HCl, polygalacturonate
Conserved IC₅₀ suggests counterion independence of channel-blocking pharmacophore
WT mSlo3 (KCa5.1) patch-clamp data; Hill slope 1.15 ± 0.15 (n=7)
USP Monograph
Class-level
[α]ᴅ²⁰ +275° to +288°
Assay 99.0–101.0%
Dihydroquinidine ≤20%
Full monograph supports compendial QC identity and purity verification without method revalidation
USP29-NF24 orthogonal criteria; only sulfate salt provides this regulatory-grade specification framework

Solid Oral Dosage Formulation

Where quinidine monosulfate is the right choice for manufacturing immediate and extended-release antiarrhythmic tablets due to its optimal ~83% active moiety mass fraction and stable dissolution profile [1].

Chiral Resolution of Racemic Acids

Where the compound acts as a highly specific dextrorotatory resolving agent to separate enantiomers in the production of chiral pharmaceutical intermediates, avoiding the reversed stereochemistry caused by quinine substitution [2].

Precursor for Asymmetric Organocatalysts

Where high-purity quinidine monosulfate is utilized to synthesize modified cinchona alkaloid catalysts (e.g., for asymmetric dihydroxylation or imine reduction), requiring strict control of hydroquinidine impurities to ensure maximum enantiomeric excess [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP2D6 Inhibition Studies
Dihydroquinidine impurity certification
Lot-specific inhibitory potency reproducibility
Oral Pharmacokinetic Studies
Salt-form absorption kinetics
tmax reproducibility and base-equivalent dosing
In Vitro Electrophysiology
Aqueous solubility and counterion profile
K⁺ channel IC₅₀ consistency at target concentrations
Pharmacopoeial QC Reference
USP monograph specification compliance
Compendial identity, purity, and impurity limits

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

422.15115773 Da

Monoisotopic Mass

422.15115773 Da

Heavy Atom Count

29

Taste

Very bitter taste

Odor

ODORLESS

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and sulfur oxides/.

Appearance

Solid powder

Melting Point

177 °C (some decomposition)
Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/
57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M4XCR57IWG

Related CAS

20317-85-5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of malaria and leg cramps
FDA Label

Livertox Summary

Quinine is a natural cinchona alkaloid that has been used for centuries in the prevention and therapy of malaria. Quinine is also used for idiopathic muscle cramps. Quinine therapy has been associated with rare instances of hypersensitivity reactions which can be accompanied by hepatitis and mild jaundice.

Drug Classes

Antimalarial Agents

Therapeutic Uses

MEDICATION (VET): OF 6 ANTIARRHYTHMICS TESTED, QUINIDINE BISULFATE GAVE NO PROTECTION AGAINST THE INDUCED ARRHYTHMIA IN DOGS.
... IS EFFECTIVE FOR SHORT- AND LONG-TERM TREATMENT OF SUPRAVENTRICULAR AND VENTRICULAR ARRHYTHMIAS. /QUINIDINE/
FOR PRACTICAL PURPOSES, QUINIDINE IS ONLY GIVEN ORALLY, ALTHOUGH IT CAN BE ADMINEITHER IM OR IV UNDER SPECIAL CIRCUMSTANCES. THE USUAL ORAL DOSE OF QUINIDINE SULFATE IS 200 TO 300 MG THREE TO FOUR TIMES A DAY. ... FOR PATIENTS WITH PREMATURE ATRIAL OR VENTRICULAR CONTRACTIONS OR MAINTENANCE THERAPY. HIGHER AND/OR MORE FREQUENT DOSES CAN BE USED FOR LIMITED PERIODS FOR TREATMENT OF PAROXYSMAL VENTRICULAR TACHYCARDIA.
Quinidine is used primarily as prophylactic therapy to maintain normal sinus rhythm after conversion of atrial fibrillation and/or flutter by other methods. The drug is also used to prevent the recurrence of paroxysmal atrial fibrillation, paroxysmal atrial tachycardia, paroxysmal atrioventricular junctional rhythm, paroxysmal ventricular tachycardia, and atrial or ventricular premature contractions.
For more Therapeutic Uses (Complete) data for QUINIDINE SULFATE (7 total), please visit the HSDB record page.

Pharmacology

Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.

MeSH Pharmacological Classification

Muscle Relaxants, Central

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/
CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/
... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/
REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/
For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.

Pictograms

Irritant

Irritant

Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/

Other CAS

50-54-4
804-63-7
549-56-4
85135-87-1

Absorption Distribution and Excretion

ABOUT 90% OF QUINIDINE IN PLASMA IS BOUND TO PLASMA PROTEINS (ALPHA/ACID GLYCOPROTEIN AND ALBUMIN) THE DRUG ENTERS ERYTHROCYTES & ... BINDS TO HEMOGLOBIN; AT STEADY STATE, CONCN OF QUINIDINE IN PLASMA & ERYTHROCYTES ARE APPROXIMATELY EQUAL. QUINIDINE ACCUMULATES RAPIDLY IN MOST TISSUES EXCEPT BRAIN, & ... VOL OF DISTRIBUTION IS 2-3 L/KG. /QUINIDINE/
METABOLITES AND SOME OF THE PARENT DRUG (20%) ARE EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/
LIVER METABOLISM & RENAL EXCRETION ARE THE MAIN ROUTES OF ELIMINATION. ENTEROHEPATIC CIRCULATION WOULD NOT SIGNIFICANTLY ALTER ABSORPTION KINETICS AS REFLECTED BY BLOOD CONCENTRATION.
PEAK PLASMA CONCN OF 0.29 UG/ML OF QUINIDINE WERE MEASURED @ 4 HR AFTER ADMIN OF SUSTAINED RELEASE CAPSULE (250 MG QUINIDINE BISULFATE) AND DECLINED STEADILY DURING THE NEXT 8 HR, WHILE AFTER ADMIN OF SUSTAINED RELEASE TABLET (300 MG QUINIDINE SULFATE) THEY WERE FAIRLY EVEN DURING 2-10 HR AFTER DOSING. PLASMA CONCENTRATIONS WERE HIGHER AT LATER TIMES FOR THE CAPSULE THAN FOR THE TABLET. THE BIOAVAILABILITY OF QUINIDINE FROM THE CAPSULES DURING 12 HR WAS 184% COMPARED TO THE TABLET. MEAN QUINIDINE PLASMA CONCN WERE SIGNIFICANTLY GREATER @ 3, 4, 6, 8, & 10 HR AFTER ADMIN OF THE CAPSULE THAN AFTER THE TABLET.
For more Absorption, Distribution and Excretion (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic, over 80% metabolized by the liver. Route of Elimination: Quinine is eliminated primarily via hepatic biotransformation. Approximately 20% of quinine is excreted unchanged in urine. Half Life: Approximately 18 hours

Associated Chemicals

Quinidine sulfate dihydrate;6591-63-5

Wikipedia

Quinine
7-Dehydrocholesterol

FDA Medication Guides

QUALAQUIN
QUININE SULFATE
CAPSULE;ORAL
SUN PHARM INDUSTRIES
06/19/2019

Drug Warnings

OCCASIONALLY PATIENTS TAKING QUINIDINE EXPERIENCE SYNCOPE OR SUDDEN DEATH. ... MAY BE RESULT OF HIGH CONCENTRATIONS OF QUINIDINE IN PLASMA OR RESULT OF COEXISTING DIGITALIS TOXICITY. /QUINIDINE/
INDIVIDUALS WITH THE LONG Q-T SYNDROME OR THOSE WHO RESPOND TO LOW CONCENTRATIONS OF QUINIDINE WITH MARKED LENGTHENING OF THE Q-T INTERVAL APPEAR TO BE PARTICULARLY AT RISK /OF SYNCOPE OR SUDDEN DEATH/ AND SHOULD NOT BE TREATED WITH THIS DRUG. /QUINIDINE/
EXCESSIVE CONCENTRATION OF DRUG IN PLASMA WILL CAUSE ADVERSE EFFECTS IN ANY PATIENT. BECAUSE QUINIDINE HAS LOW THERAPEUTIC RATIO, CONSTANT VIGILANCE IS THUS REQUIRED IN EVERY PATIENT TAKING THIS DRUG. /QUINIDINE/
Quinidine should be used with extreme caution, if at all, in patients with incomplete atrioventricular nodal block, since complete heart block and asystole may result. Im or iv administration of quinidine is especially hazardous in the presence of atrioventricular block, in the absence of atrial activity, and the patients with extensive myocardial injury. Hypokalemia, hypoxia, and disorders of acid base balance must be eliminated as potentiating factors in patients who require large doses of antiarrhythmic agents to control ventricular arrhythmias.
For more Drug Warnings (Complete) data for QUINIDINE SULFATE (24 total), please visit the HSDB record page.

Biological Half Life

THE ELIMINATION HALF-LIFE OF QUINIDINE RANGES FROM 4 TO 10 HR IN HEALTHY PERSONS, WITH USUAL MEAN VALUE OF 6 TO 7 HR. HALF-LIFE IS SIGNIFICANTLY PROLONGED IN ELDERLY PERSONS, EVEN WHEN THEY ARE APPARENTLY HEALTHY. /QUINIDINE/
... EXCRETED IN URINE; ELIMINATION HALF-TIME IS ABOUT 6 HR. /QUINIDINE/
Quinidine generally has a plasma half-life of 6-8 hr in healthy individuals, but half-life may range from 3-16 hr or longer. In one study in patients with Plasmodium falciparum malaria, the elimination half-life of the drug averaged 12.8 hr (range: 6.6-24.8 hr). /Quinidine/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

EXTRACTION FROM CINCHONA BARK WITH SLAKED LIME, FOLLOWED BY AQ SODIUM HYDROXIDE OR CARBONATE TREATMENT, EXTRACTION INTO HOT MINERAL OIL, SEPN USING SULFURIC ACID, THEN DIL SODIUM HYDROXIDE, & PURIFICATION BY RECRYSTALLIZATION
Finely ground cinchona bark mixed with lime is extracted with hot, high-boiling paraffin oil. The solution is filtered, shaken with dilute sulfuric acid, and the latter neutralized while still hot with sodium carbonate; on cooling, quinine sulfate crystallized out. The sulfate is then treated with ammonia, the alkaloid being obtained.

General Manufacturing Information

Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1): ACTIVE

Analytic Laboratory Methods

Determination of quinine in drugs using spectrophotometric method.
Liquid chromatography determination in soft drinks.

Clinical Laboratory Methods

GLC DETERMINATION OF QUINIDINE FROM PLASMA AND WHOLE BLOOD. THE LIMIT OF DETECTABILITY IS 0.05 UG/ML OF QUINIDINE IN PLASMA AND THE METHOD IS ADEQUATE FOR FOLLOWING BLOOD PROFILES OF 200 MG QUINIDINE SULFATE DOSES IN HUMANS.
QUINIDINE WAS DETERMINED IN PLASMA AFTER IV INJECTION OF QUINIDINE SULFATE (12.5 & 25 MG/KG AS QUINIDINE BASE) INTO RATS. THE UNCHANGED QUINIDINE WAS DETERMINED BY SPECTROFLUORODENSITOMETRY, EXCITATION AND EMISSION AT 350 AND 450 NM.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Light sensitive.

Interactions

THE ADMIN OF QUINIDINE RESULTS IN AN INCREASE IN THE PLASMA CONCN OF THE GLYCOSIDE IN OVER 90% OF DIGITALIZED PATIENTS. THE DEGREE OF CHANGE IS PROPORTIONAL TO THE DOSE OF QUINIDINE; THE AVERAGE CHANGE IS ABOUT TWO-FOLD. ... THE INITIAL EFFECT OF QUINIDINE MAY BE DUE TO THE DISPLACEMENT OF DIGOXIN FROM BINDING SITES IN TISSUES. /QUINIDINE/
DRUGS ... SUCH AS PHENOBARBITAL OR PHENYTOIN ... MAY SIGNIFICANTLY SHORTEN DURATION OF ACTION OF QUINIDINE BY INCR RATE OF ELIMINATION. ... NITROGLYCERIN CAN CAUSE SEVERE POSTURAL HYPOTENSION IN PATIENTS WHO ARE TAKING QUINIDINE. /QUINIDINE/
QUINIDINE IS WEAK BASE EXCRETED ... BY KIDNEY & ITS BIOLOGICAL HALF-LIFE MAY BE PROLONGED ... IF PH OF URINE IS INCREASED. ... CARBONIC ANHYDRASE INHIBITORS, SODIUM BICARBONATE, & THIAZIDE DIURETICS, ALL OF WHICH INCR URINARY PH MAY SERVE TO INCR LIPID SOLUBILITY & TUBULAR REABSORPTION OF QUINIDINE & THUS PROLONG ITS THERAPEUTIC EFFECT. /QUINIDINE/
QUINIDINE (300 MG), SLOWLY ADMIN IV, CAUSED RETURN OF PARALYSIS INDUCED BY SUCCINYLCHOLINE (40 MG IV). QUINIDINE MAY ENHANCE OR CAUSE A RECURRENCE OF NEUROMUSCULAR EFFECTS OF TUBOCURARINE. /QUINIDINE/
For more Interactions (Complete) data for QUINIDINE SULFATE (30 total), please visit the HSDB record page.

Stability Shelf Life

PROTECT FROM LIGHT; DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/
Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/

Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: S

Lihan Zhu, Hui Yang, Ming Wah Wong
PMID: 34081471   DOI: 10.1021/acs.joc.1c00839

Abstract

The nucleophilic substitution mechanism of enantioselective allylation of α-chloro glycinate catalyzed by squaramide organocatalysts was studied using density functional theory. Based on a comprehensive study of S
1 and S
2 pathways of a catalyst-free reaction, we found that the catalytic reaction slightly favors the S
1 mechanism, instead of the previously proposed S
2 mechanism. Further investigation of different leaving groups and nucleophiles revealed that this is not limited to the present reaction, and the S
1 mechanism might have been generally overlooked. For the squaramide-catalyzed reactions, the S
1 mechanism was predicted to be preferred. However, the rate-determining step of the S
1 pathway has changed from the chloride-leaving step to the C-C bond-formation step. Therefore, a first-order dependence on both substrates was predicted, in agreement with the observed second-order kinetics. Intriguingly, the lowest-energy enantioselective transition states (TSs) originate from different pathways;
-inducing TS corresponds to the S
1 pathway, while
-inducing TS corresponds to S
2. The calculated enantiomeric excesses of two squaramide catalysts agree well with the experimental values. Given the ubiquity of nucleophilic substitution reactions in chemistry and biology, we believe that our finding will inspire more studies that will lead to an improved mechanistic understanding of important chemical reactions, and it may even lead to better catalysts.


Targeting K

Bethan A Cole, Steven J Clapcote, Stephen P Muench, Jonathan D Lippiat
PMID: 34074526   DOI: 10.1016/j.tips.2021.05.003

Abstract

Gain-of-function (GOF) pathogenic variants of KCNT1, the gene encoding the largest known potassium channel subunit, K
1.1, are associated with developmental and epileptic encephalopathies accompanied by severe psychomotor and intellectual disabilities. Blocking hyperexcitable K
1.1 channels with quinidine, a class I antiarrhythmic drug, has shown variable success in patients in part because of dose-limiting off-target effects, poor blood-brain barrier (BBB) penetration, and low potency. In recent years, high-resolution cryogenic electron microscopy (cryo-EM) structures of the chicken K
1.1 channel in different activation states have been determined, and animal models of the diseases have been generated. Alongside increasing information about the functional effects of GOF pathogenic variants on K
1.1 channel behaviour and how they lead to hyperexcitability, these tools will facilitate the development of more effective treatment strategies. We review the range of KCNT1 variants and their functional effects, the challenges posed by current treatment strategies, and recent advances in finding more potent and selective therapeutic interventions for KCNT1-related epilepsies.


SCN5A compound heterozygosity mutation in Brugada syndrome: Functional consequences and the implication for pharmacological treatment

J V Joviano-Santos, A Santos-Miranda, E A Neri, M H Fonseca-Alaniz, J E Krieger, A C Pereira, D Roman-Campos
PMID: 34048814   DOI: 10.1016/j.lfs.2021.119646

Abstract

SCN5A gene encodes the α-subunit of Na
1.5, mainly found in the human heart. SCN5A variants are the most common genetic alterations associated with Brugada syndrome (BrS). In rare cases, compound heterozygosity is observed; however, its functional consequences are poorly understood. We aimed to analyze the functional impact of de novo Na
1.5 mutations in compound heterozygosity in distinct alleles (G400R and T1461S positions) previously found in a patient with BrS. Moreover, we evaluated the potential benefits of quinidine to improve the phenotype of mutant Na
channels in vitro.
The functional properties of human wild-type and Na
1.5 variants were evaluated using whole-cell patch-clamp and immunofluorescence techniques in transiently expressed human embryonic kidney (HEK293) cells.
Both variants occur in the highly conservative positions of SCN5A. Although all variants were expressed in the cell membrane, a significant reduction in the Na
current density (except for G400R alone, which was undetected) was observed along with abnormal biophysical properties, once the variants were expressed in homozygosis and heterozygosis. Interestingly, the incubation of transfected cells with quinidine partially rescued the biophysical properties of the mutant Na
channel.
De novo compound heterozygosis mutations in SNC5A disrupt the Na
macroscopic current. Quinidine could partially reverse the in vitro loss-of-function phenotype of Na
current. Thus, our data provide, for the first time, a detailed biophysical characterization of dysfunctional Na
channels linked to compound heterozygosity in BrS as well as the benefits of the pharmacological treatment using quinidine on the biophysical properties of Na
1.5.


High-Throughput Feeding Bioassay for Lepidoptera Larvae

Inoussa Sanané, Judith Legrand, Christine Dillmann, Frédéric Marion-Poll
PMID: 34331170   DOI: 10.1007/s10886-021-01290-x

Abstract

Finding plant cultivars that are resistant or tolerant against lepidopteran pests, takes time, effort and is costly. We present here a high throughput leaf-disk consumption assay system, to screen plants for resistance or chemicals for their deterrence. A webcam capturing images at regular intervals can follow the feeding activities of 150 larvae placed into individual cages. We developed a computer program running under an open source image analysis program to analyze and measure the surface of each leaf disk over time. We further developed new statistical procedures to analyze the time course of the feeding activities of the larvae and to compare them between treatments. As a test case, we compared how European corn borer larvae respond to a commercial antifeedant containing azadirachtin, and to quinine, which is a bitter alkaloid for many organisms. As expected, increasing doses of azadirachtin reduced and delayed feeding. However, quinine was poorly effective at the range of concentrations tested (10
M to 10
M). The model cage, the camera holder, the plugins, and the R scripts are freely available, and can be modified according to the users' needs.


Predictive Significance of the Prognostic Nutritional Index (PNI) in Patients with Severe COVID-19

Wei Wei, Xingyue Wu, Chaoyuan Jin, Tong Mu, Guorong Gu, Min Min, Sucheng Mu, Yi Han
PMID: 34337084   DOI: 10.1155/2021/9917302

Abstract

The prognostic nutritional index (PNI) has been reported to significantly correlate with poor survival and postoperative complications in patients with various diseases, but its relationship with mortality in COVID-19 patients has not been addressed.
A multicenter retrospective study involving patients with severe COVID-19 was conducted to investigate whether malnutrition and other clinical characteristics could be used to stratify the patients based on risk.
A total of 395 patients were included in our study, with 236 patients in the training cohort, 59 patients in the internal validation cohort, and 100 patients in the external validation cohort. During hospitalization, 63/236 (26.69%) and 14/59 (23.73%) patients died in the training and validation cohorts, respectively. PNI had the strongest relationships with the neutrophil-lymphocyte ratio (NLR) and lactate dehydrogenase (LDH) level but was less strongly correlated with the CURB65, APACHE II, and SOFA scores. The baseline PNI score, platelet (PLT) count, LDH level, and PaO
/FiO
(P/F) ratio were independent predictors of mortality in COVID-19 patients. A nomogram incorporating these four predictors showed good calibration and discrimination in the derivation and validation cohorts. A PNI score less than 33.405 was associated with a higher risk of mortality in severe COVID-19 patients in the Cox regression analysis.
These findings have implications for predicting the risk of mortality in COVID-19 patients at the time of admission and provide the first direct evidence that a lower PNI is related to a worse prognosis in severe COVID-19 patients.


The endocrine effects of bitter tastant administration in the gastrointestinal system: intragastric versus intraduodenal administration

Wout Verbeure, Eveline Deloose, Joran Tóth, Jens F Rehfeld, Lukas Van Oudenhove, Inge Depoortere, Jan Tack
PMID: 34029163   DOI: 10.1152/ajpendo.00636.2020

Abstract

Bitter tastants are recently introduced as potential hunger-suppressive compounds, the so-called "Bitter pill." However, the literature about bitter administration lacks consistency in methods and findings. We want to test whether hunger ratings and hormone plasma levels are affected by:
) the site of administration: intragastrically (IG) or intraduodenally (ID),
) the bitter tastant itself, quinine hydrochloride (QHCl) or denatonium benzoate (DB), and
) the timing of infusion. Therefore, 14 healthy, female volunteers participated in a randomized, placebo-controlled six-visit crossover study. After an overnight fast, DB (1 µmol/kg), QHCl (10 µmol/kg), or placebo were given IG or ID via a nasogastric feeding tube. Blood samples were taken 10 min before administration and every 10 min after administration for a period of 2 h. Hunger was rated at the same time points on a visual analogue scale. ID bitter administration did not affect hunger sensations, motilin, or acyl-ghrelin release compared with its placebo infusion. IG QHCl infusion tended to suppress hunger increase, especially between 50 and 70 min after infusion, simultaneously with reduced motilin values. Here, acyl-ghrelin was not affected. IG DB did not affect hunger or motilin, however acyl-ghrelin levels were reduced 50-70 minutes after infusion. Plasma values of glucagon-like peptide 1 and cholecystokinin were too low to be properly detected or to have any physiological relevance. In conclusion, bitter tastants should be infused into the stomach to reduce hunger sensations and orexigenic gut peptides. QHCl has the best potential to reduce hunger sensations, and it should be infused 60 min before food intake.
Bitter tastants are a potential new weight-loss treatment. This is a noninvasive, easy approach, which should be received with considerable enthusiasm by the public. However, literature about bitter administration lacks consistency in methods and findings. We summarize how the compound should be given based on: the site of administration, the best bitter compound to use, and at what timing in respect to the meal. This paper is therefore a fundamental step to continue research toward the further development of the "bitter pill."


Silver-Free Au(I) Catalysis Enabled by Bifunctional Urea- and Squaramide-Phosphine Ligands via H-Bonding

Allegra Franchino, Àlex Martí, Stefano Nejrotti, Antonio M Echavarren
PMID: 34018646   DOI: 10.1002/chem.202101751

Abstract

A library of gold(I) chloride complexes with phosphine ligands incorporating pendant (thio)urea and squaramide H-bond donors was prepared with the aim of promoting chloride abstraction from Au(I) via H-bonding. In the absence of silver additives, complexes bearing squaramides and trifluoromethylated aromatic ureas displayed good catalytic activity in the cyclization of N-propargyl benzamides, as well as in a 1,6-enyne cycloisomerization, a tandem cyclization-indole addition reaction and the hydrohydrazination of phenylacetylene. Kinetic studies and DFT calculations indicate that the energetic span of the reaction is accounted by both the chloride abstraction step, facilitated by the bidentate H-bond donor via an associative mechanism, and the subsequent cyclization step.


In Vitro Evaluation of the Squaramide-Conjugated Fibroblast Activation Protein Inhibitor-Based Agents AAZTA

Euy Sung Moon, Yentl Van Rymenant, Sandeep Battan, Joni De Loose, An Bracke, Pieter Van der Veken, Ingrid De Meester, Frank Rösch
PMID: 34201111   DOI: 10.3390/molecules26123482

Abstract

Recently, the first squaramide-(SA) containing FAP inhibitor-derived radiotracers were introduced. DATA
.SA.FAPi and DOTA.SA.FAPi with their non-radioactive complexes showed high affinity and selectivity for FAP. After a successful preclinical study with [
Ga]Ga-DOTA.SA.FAPi, the first patient studies were realized for both compounds. Here, we present a new squaramide-containing compound targeting FAP, based on the AAZTA
chelator 1,4-bis-(carboxylmethyl)-6-[bis-(carboxymethyl)-amino-6-pentanoic-acid]-perhydro-1,4-diazepine. For this molecule (AAZTA
.SA.FAPi), complexation with radionuclides such as gallium-68, scandium-44, and lutetium-177 was investigated, and the in vitro properties of the complexes were characterized and compared with those of DOTA.SA.FAPi. AAZTA
.SA.FAPi and its derivatives labelled with non-radioactive isotopes demonstrated similar excellent inhibitory potencies compared to the previously published SA.FAPi ligands, i.e., sub-nanomolar IC
values for FAP and high selectivity indices over the serine proteases PREP and DPPs. Labeling with all three radiometals was easier and faster with AAZTA
.SA.FAPi compared to the corresponding DOTA analogue at ambient temperature. Especially, scandium-44 labeling with the AAZTA derivative resulted in higher specific activities. Both DOTA.SA.FAPi and AAZTA
.SA.FAPi showed sufficiently high stability in different media. Therefore, these FAP inhibitor agents could be promising for theranostic approaches targeting FAP.


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